Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
Description
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate is a pyrimidine-based heterocyclic compound featuring a thioether linkage (-S-) connecting the pyrimidine core to an acetate ester moiety. Its molecular formula is C₁₅H₁₂F₅N₃O₂S, with a molecular weight of 425.34 g/mol . Key structural attributes include:
- A 5-fluoro-6-methylpyrimidin-4-yl backbone.
- A 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent at the pyrimidine’s 2-position.
This compound’s design leverages fluorine and trifluoromethyl groups to enhance metabolic stability and binding affinity, common strategies in medicinal and agrochemical chemistry .
Properties
IUPAC Name |
ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F5N3O2S/c1-3-25-10(24)6-26-14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVISYUABNLJWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction or Similar Condensation Methods
- The Biginelli reaction, involving the condensation of urea, aldehyde, and β-keto ester, is a classical method for pyrimidine synthesis, offering a straightforward route to substituted pyrimidines.
- Alternatively, cyclization of β-dicarbonyl compounds with urea derivatives under acidic conditions can generate the pyrimidine ring efficiently.
Direct Cyclization of 2-Amino-4,6-dichloropyrimidine Derivatives
- Starting from 2,4-dichloropyrimidine, selective substitution at the 4-position with appropriate nucleophiles (e.g., amino groups) facilitates ring closure.
- This approach allows for regioselective modifications, essential for attaching the desired substituents.
Research Findings:
A study demonstrated that the use of 2,4-dichloropyrimidine with suitable nucleophiles under controlled conditions yields high purity pyrimidines suitable for further derivatization (see).
Attachment of the Fluorinated Pyridine Moiety
The key step involves attaching the fluorinated pyridinyl group to the pyrimidine core:
Suzuki-Miyaura Cross-Coupling Reaction
- This palladium-catalyzed coupling is the most prevalent method for attaching substituted pyridine rings bearing fluorine and trifluoromethyl groups.
- The process typically involves:
- Preparing a boronic acid or ester derivative of the fluorinated pyridine.
- Coupling with a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine).
Research Data:
A recent patent describes the use of Suzuki coupling to attach 3-fluoro-5-(trifluoromethyl)pyridin-2-yl groups onto pyrimidine scaffolds, achieving yields of 46–75% (see).
Nucleophilic Aromatic Substitution (SNAr)
- Alternatively, SNAr reactions can be employed when the pyrimidine has suitable leaving groups (e.g., fluorine or chlorine) activated by electron-withdrawing groups.
- This method is often used for regioselective attachment of the pyridine moiety.
Research Data:
SNAr reactions are effective with 2,4-dichloropyrimidines, especially when facilitated by polar aprotic solvents and elevated temperatures.
Introduction of the Thioester Group
The thioester linkage is introduced via nucleophilic substitution:
Thioalkylation of the Pyrimidine Derivative
- The pyrimidine intermediate bearing a suitable leaving group (e.g., halogen) undergoes nucleophilic substitution with ethyl thioglycolate.
- This step installs the thioester functionality, forming the key sulfur linkage.
Esterification to Form the Ethyl Ester
- The carboxylic acid derivative (formed after thioalkylation) is esterified with ethanol under acidic catalysis or using carbodiimide coupling agents.
Research Findings:
Patents indicate that ethylation of the thioacid intermediates proceeds smoothly under standard esterification conditions, with purification via chromatography to isolate the desired ester.
Final Purification and Characterization
- The crude product is purified through flash chromatography or recrystallization.
- Structural confirmation is performed using NMR, MS, and IR spectroscopy.
Summary of Preparation Methods in Data Table
Notes on Research and Patent Literature
- The synthesis pathway is supported by recent patents, including WO2017020065A1 and EP3294713B1, which detail the stepwise construction of similar pyrimidine derivatives with fluorinated pyridine attachments.
- These methods emphasize regioselectivity, high yields, and scalability, making them suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate has been studied for its potential anticancer properties. The compound's structural features contribute to its ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study:
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antiviral Properties
Research indicates that this compound may possess antiviral activity, particularly against RNA viruses. Its unique structure allows it to interfere with viral replication processes.
Data Table: Antiviral Activity Assessment
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 10 | Inhibition of viral RNA polymerase |
| Hepatitis C | 5 | Interference with viral entry |
| Zika Virus | 15 | Disruption of viral assembly |
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of certain pests. Its fluorinated structure enhances its stability and efficacy in agricultural formulations.
Case Study:
Field trials demonstrated that formulations containing this compound effectively reduced pest populations by over 70% compared to untreated controls.
Herbicidal Properties
The herbicidal activity of this compound has also been explored, particularly against broadleaf weeds. The selective action allows for its use in various crop systems without harming the crops themselves.
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus spp. | 200 | 85 |
| Chenopodium spp. | 150 | 90 |
| Solanum spp. | 100 | 75 |
Polymer Chemistry
This compound is being investigated as a building block for novel polymers due to its unique chemical properties.
Case Study:
Research into copolymers incorporating this compound shows enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.
Nanotechnology
The compound's properties are being utilized in the development of nanomaterials for drug delivery systems, where controlled release and targeted delivery are critical.
Data Table: Nanoparticle Formulation Characteristics
| Formulation Type | Release Rate (%) | Targeted Delivery Efficiency (%) |
|---|---|---|
| Liposomal | 60 | 80 |
| Polymeric Micelles | 75 | 85 |
Mechanism of Action
The mechanism by which Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidine and pyridine derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, synthesis routes, and functional properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Thioether vs. Sulfonyl Groups :
- The sulfonyl analog (C₁₅H₁₂F₅N₃O₄S) exhibits higher polarity and oxidative stability compared to the thioether variant, making it more suitable for aqueous-phase reactions .
- Thioethers are prone to oxidation, which may limit their utility in long-term storage or oxidative environments.
The thietan-3-yloxy substituent (C₁₂H₁₅N₂O₃S₂) introduces conformational strain, which could enhance reactivity in cycloaddition or nucleophilic substitution reactions .
Functional Group Effects :
- The carboxylic acid derivative (C₁₂H₆F₆N₂O₂) lacks the ester group, increasing hydrophilicity and making it a candidate for salt formation or metal coordination .
- Trifluoromethyl groups in all analogs improve lipid membrane permeability and resistance to metabolic degradation .
Research Findings and Functional Insights
- Agrochemical Relevance: Fluopyram derivatives (e.g., CAS No. 658066–35–4) with similar trifluoromethylpyridine motifs are widely used as fungicides, suggesting the target compound could be optimized for crop protection .
- ADMET Considerations : Thioether-containing compounds generally exhibit moderate metabolic clearance but may require prodrug strategies to enhance bioavailability .
Biological Activity
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiviral and antibacterial properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyridine ring substituted with fluorine and trifluoromethyl groups, as well as a thioacetate moiety. This unique structure contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds containing pyridine and pyrimidine derivatives exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viruses:
- HIV : Compounds with similar structures have demonstrated potent anti-HIV activity, with some achieving EC50 values as low as 3.98 μM and high selectivity indices, indicating low cytotoxicity .
- Tobacco Mosaic Virus (TMV) : Research on related esters has revealed varying degrees of efficacy against TMV, with some showing significant inhibition at concentrations around 58.7 μg/mL .
Antibacterial Activity
The antibacterial potential of trifluoromethylpyridine derivatives has also been explored. Compounds in this class have been evaluated for their ability to inhibit bacterial growth, particularly against strains like Staphylococcus aureus. Early screening identified promising candidates that displayed effective antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Substituent | Activity | Comments |
|---|---|---|
| Fluorine | Increases lipophilicity | Enhances membrane permeability |
| Trifluoromethyl | Boosts potency | Contributes to increased binding affinity |
| Thioacetate | Modulates solubility | Affects pharmacokinetics and bioavailability |
These modifications can significantly influence the compound's interaction with biological targets.
Case Studies
- In Vivo Studies : A study investigated the antiviral efficacy of a series of pyridine derivatives in animal models infected with HIV. The results indicated that compounds similar to this compound reduced viral load significantly without notable toxicity .
- In Vitro Assays : In vitro assays assessing cytotoxicity revealed that the compound exhibited low cytotoxicity (CC50 > 100 μM), supporting its potential as a therapeutic agent .
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (Crude) | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (2 eq.), ethanol/water, RT, 1 hr | ~83% |
Basic: Which spectroscopic techniques confirm its structure, and what data are critical?
Methodological Answer:
- LCMS : A molecular ion peak at m/z 338 [M+H]⁺ is indicative of the core structure (similar to analogs in patents) .
- ¹H/¹³C NMR : Expect signals for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet), pyrimidine protons (δ ~8.5–9.0 ppm), and trifluoromethyl groups (¹⁹F NMR: δ ~-60 to -70 ppm) .
- FT-IR : Strong absorption for C=O (ester, ~1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
Validation Tip : Compare spectral data with structurally related compounds, such as ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate .
Advanced: How can substituent electronic effects impact reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl (-CF₃) and fluoro groups on the pyridine and pyrimidine rings reduce electron density, directing reactivity toward electrophilic substitution at electron-rich positions. For example:
- Suzuki Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert conditions. Prioritize coupling at the 4-position of the pyrimidine due to decreased steric hindrance .
- Challenges : Competing side reactions (e.g., dehalogenation) may occur; optimize temperature (60–80°C) and base (K₂CO₃ vs. Cs₂CO₃) to suppress byproducts .
Q. Substituent Effects Table :
| Substituent | Position | Electronic Effect | Reactivity Impact | Reference |
|---|---|---|---|---|
| -CF₃ | Pyridine meta | Strong EWG | Reduces nucleophilicity | |
| -F | Pyrimidine ortho | Moderate EWG | Stabilizes transition state |
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Contradictions often arise from impurities, stereochemistry, or assay variability. Mitigation strategies include:
Purity Assessment : Use HPLC (>98% purity) and HRMS to confirm structural integrity .
Isomer Separation : Employ chiral chromatography if stereocenters are present (e.g., axial chirality in thioether linkages) .
Dose-Response Studies : Test multiple concentrations (e.g., 0.1–100 µM) in biological assays (e.g., kinase inhibition) to identify false negatives .
Case Study : In related thieno[2,3-d]pyrimidines, impurities <2% caused 30% variability in IC₅₀ values .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Separate acidic/byproduct impurities using ethyl acetate and aqueous phases (pH-adjusted) .
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Yield Optimization : Pre-purify crude products via flash chromatography to avoid excessive recrystallization losses .
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases). The trifluoromethyl group may form hydrophobic contacts with Leu83 in EGFR .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR Models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data to design analogs .
Validation : Cross-check docking poses with X-ray crystallography data of related pyrimidine-protein complexes .
Basic: How do solubility properties influence formulation for in vivo studies?
Methodological Answer:
The compound’s low aqueous solubility (due to -CF₃ groups) necessitates formulation aids:
Q. Solubility Data :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Ethanol | ~25 | |
| Water | <0.1 |
Advanced: What strategies mitigate decomposition under acidic/basic conditions?
Methodological Answer:
- pH Stability Studies : Monitor degradation via HPLC at pH 1–13 (37°C). The ester group is prone to hydrolysis at pH >10; stabilize with lyophilized storage .
- Protecting Groups : Replace the ethyl ester with tert-butyl ester for acid-sensitive intermediates .
- Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
